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The tables below summarize the most common treatment-related adverse events (TRAEs) and key efficacy

metrics from the Phase 1 study. A total of 64 patients with advanced ALK-positive non-small cell lung cancer

(NSCLC) were enrolled [1].

Table 1: Common Treatment-Related Adverse Events (TRAEs) (N=64) [1]

Adverse Event
All Grades Frequency, n
(%)

Grade ≥3 Frequency, n
(%)

Diarrhea 46 (71.9%) Not Specified

Elevated Serum Creatinine 29 (45.3%) Not Specified

Elevated Aspartate Aminotransferase

(AST)

25 (39.1%) Not Specified

Nausea 24 (37.5%) Not Specified

Any TRAE 58 (90.6%) 9 (14.1%)

Table 2: Recommended Phase 2 Doses & Efficacy [1]
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Patient
Population

Recommended Phase
2 Dose

Overall Response
Rate (ORR)

Median Progression-Free
Survival (PFS)

ALK TKI-Naïve 600 mg, once daily (QD) 64.1% 15.9 months

Crizotinib-
Pretreated

300 mg, twice daily
(BID)

33.3% 6.73 months

Conteltinib's Mechanism and Broader TKI Toxicity

Understanding how Conteltinib works provides context for its toxicity profile.

Primary Target: Conteltinib is a potent second-generation anaplastic lymphoma kinase (ALK)
tyrosine kinase inhibitor (TKI). It is designed to be more potent than the first-generation ALK TKI,

crizotinib, and to overcome resistance to it [1].
Secondary Target: Preclinical studies indicate that Conteltinib also inhibits Focal Adhesion Kinase

(FAK), although with less potency than its inhibition of ALK [1]. The clinical impact of FAK inhibition is
still under investigation, but it may contribute to the overall anti-tumor activity [2] [3].

The following diagram illustrates the primary signaling pathways affected by Conteltinib:
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More broadly, toxicities from TKIs like Conteltinib can arise from two main mechanisms [4]:

On-target effects: Toxicity due to excessive inhibition of the intended kinase target in healthy tissues.
Off-target effects: Toxicity resulting from the inhibitor's action on other, unintended kinases, which is

more common with multi-kinase inhibitors.

General TKI Toxicity Monitoring & Management
Framework

While a specific protocol for Conteltinib is not yet established, the following workflow, based on general

principles for managing toxicities from targeted therapies in NSCLC, provides a practical guide [4] [5].
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Baseline Tests

Key Periodic Tests for Conteltinib

Baseline Assessment

Cycle 1 & 2
(Frequent Monitoring)

Initiate Therapy

Complete Blood Count (CBC)

Ongoing Cycles
(Periodic Monitoring) Serum Creatinine

Adverse Event (AE) Occurs

At any time

Grade AE per CTCAE

Manage per Guidelines

Continue/Resume Therapy

Comprehensive Metabolic Panel (CMP) Liver Function Tests (LFTs) ECG (esp. if risk factors)

Liver Enzymes (AST, ALT) Diarrhea & Nausea Assessment

Click to download full resolution via product page

Recommended baseline and periodic monitoring for patients on TKIs should include [5]:

Baseline: Complete Blood Count (CBC), Comprehensive Metabolic Panel (CMP—including liver

enzymes and creatinine), and electrocardiogram (ECG) for patients with cardiac risk factors.
Periodic Monitoring: The CMP and CBC should be monitored monthly for the first 3 months, then

every 3 months thereafter, or more frequently if toxicities occur. Symptoms like diarrhea and nausea
should be actively assessed at each visit.
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Frequently Asked Questions for Researchers

What is the maximum tolerated dose (MTD) of Conteltinib? The Phase 1 study did not reach a

definitive MTD. Only one dose-limiting toxicity (DLT) event was reported at 600 mg. The

recommended Phase 2 doses were established based on the overall safety and efficacy data [1].

Are there any unique toxicities compared to other ALK TKIs? Based on initial data, the toxicity

profile appears consistent with the class (GI and hepatic events). However, the high incidence of

elevated serum creatinine (45.3%) is notable. This may be related to off-target effects and does not

necessarily indicate renal damage, but it requires careful monitoring [1]. Psychiatric adverse events,

known as a class effect for some ALK inhibitors (especially lorlatinib), were not prominent in the

initial Phase 1 report but warrant vigilance [6].

How should researchers manage common GI toxicities like diarrhea? While not specified for

Conteltinib, standard management for TKI-induced diarrhea applies. This includes patient education

on diet and hydration, and the use of antidiarrheal agents like loperamide. For persistent or severe

cases, dose interruption or reduction may be necessary, followed by re-initiation at a lower dose [4]

[5].

What about drug-drug interactions? Specific studies on Conteltinib are not available. However, as

most small-molecule TKIs are metabolized by the cytochrome P450 (CYP3A4) system, there is a

potential for significant interactions with strong CYP3A4 inducers or inhibitors. Co-administration

should be approached with caution [7].
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To cite this document: Smolecule. [Conteltinib Safety Profile at a Glance]. Smolecule, [2026]. [Online

PDF]. Available at: [https://www.smolecule.com/products/b524211#conteltinib-toxicity-management]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra01880c
https://www.nature.com/articles/s41392-023-01469-6
https://pmc.ncbi.nlm.nih.gov/articles/PMC10253830/
https://link.springer.com/article/10.1007/s11523-021-00865-8
https://www.sciencedirect.com/science/article/abs/pii/S1470204513705795
https://www.smolecule.com/products/b524211#conteltinib-toxicity-management
https://www.smolecule.com/products/b524211#conteltinib-toxicity-management
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s524211?utm_src=pdf-bulk
https://www.smolecule.com/products/s524211?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

